molecular formula C10H7Br2N5O B1254268 Latonduine A

Latonduine A

Cat. No.: B1254268
M. Wt: 373 g/mol
InChI Key: GGCJGNBVVMDYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Latonduine A is a natural product found in Stylissa carteri and Stylissa with data available.

Scientific Research Applications

1. Structural Elucidation and Synthesis

Latonduine A, along with Latonduine B, are alkaloids with unique heterocyclic skeletons isolated from the marine sponge Stylissa carteri. These compounds' structures were determined through spectroscopic analysis and confirmed by total synthesis. The biogenetic precursor to the aminopyrimidine fragment of latonduines is proposed to be ornithine (Linington et al., 2003).

2. Potential in Cystic Fibrosis Treatment

This compound exhibits F508del-cystic fibrosis transmembrane regulator (CFTR) corrector activity in cell-based assays. It and its analogues are found to inhibit PARP3 and PARP16, suggesting potential for cystic fibrosis treatment. Specifically, this compound shows additive corrector activity in combination with clinically approved CFTR correctors, indicating its potential as a novel therapeutic agent in cystic fibrosis drug therapies (Centko et al., 2020).

3. Antiproliferative Activities

Several latonduine derivatives have shown promising cytotoxic activities against breast cancer cell lines. The synthesis of these derivatives, including indole ring-fused benzazepinone series, indicates the potential of latonduine-based compounds in cancer research and treatment (Putey et al., 2007).

4. Modulation of Poly-ADP Ribose Polymerase Activity

Latonduine analogs have shown the ability to restore F508del–CFTR trafficking by modulating poly-ADP ribose polymerase (PARP) activity. This novel action site and proteostatic mechanism suggest the therapeutic potential of latonduine in diseases affected by protein folding and trafficking (Carlile et al., 2016).

5. Interaction with PARP in CFTR Trafficking

Latonduine corrects F508del-CFTR trafficking by interacting with the poly(ADP-ribose) polymerase (PARP) family, particularly inhibiting PARP-3. This discovery advances our understanding of CFTR trafficking correction and points to latonduines as potential pharmacologic agents for treating cystic fibrosis (Carlile et al., 2012).

6. Kinase Inhibitory Profile in Cancer Treatment

Latonduine and indoloquinoline derivatives, particularly when complexed with copper(II), have shown significant antiproliferative activity against various cancer cell lines. These compounds have been observed to induce apoptosis and display selective enzyme inhibition, which could be significant in the development of cancer treatments (Wittmann et al., 2022).

Properties

Molecular Formula

C10H7Br2N5O

Molecular Weight

373 g/mol

IUPAC Name

12-amino-3,4-dibromo-5,8,11,13-tetrazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10,12-pentaen-7-one

InChI

InChI=1S/C10H7Br2N5O/c11-6-5-3-1-15-10(13)16-4(3)2-14-9(18)7(5)17-8(6)12/h1,17H,2H2,(H,14,18)(H2,13,15,16)

InChI Key

GGCJGNBVVMDYKM-UHFFFAOYSA-N

SMILES

C1C2=NC(=NC=C2C3=C(C(=O)N1)NC(=C3Br)Br)N

Canonical SMILES

C1C2=NC(=NC=C2C3=C(C(=O)N1)NC(=C3Br)Br)N

Synonyms

latonduine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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